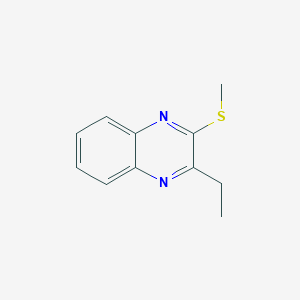

2-Ethyl-3-(methylthio)quinoxaline

Description

Historical Context of Quinoxaline (B1680401) Derivatives in Chemical Research

The study of quinoxaline derivatives dates back to the late 19th century, with early research focusing on their synthesis and basic chemical properties. However, it was in the mid-20th century that the significant biological potential of this class of compounds began to be recognized. acs.org The discovery of the antimicrobial activity of quinoxaline-1,4-dioxides in the 1940s marked a turning point, leading to their use as antibacterial agents and growth promoters in animal feed. acs.org Since then, extensive research has unveiled a plethora of activities associated with the quinoxaline scaffold, including anticancer, antiviral, anti-inflammatory, and antiprotozoal effects. researchgate.netacs.org This has spurred the development of a vast library of quinoxaline derivatives with diverse substitution patterns. researchgate.net

Importance of Nitrogen-Containing Heterocycles in Medicinal and Agrochemical Research

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules. nih.govnih.govnih.gov Their prevalence in nature is evident in essential biomolecules such as nucleic acids, vitamins, and alkaloids. prepchem.comresearchgate.net In medicinal chemistry, these scaffolds are present in a significant portion of FDA-approved drugs, highlighting their role in interacting with biological targets. prepchem.comorgsyn.org The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, facilitating strong and specific interactions with proteins and enzymes. nih.gov This ability to form key binding interactions is crucial for their therapeutic effects. orgsyn.org

In the realm of agrochemicals, nitrogen-containing heterocycles are integral to the development of herbicides, fungicides, and insecticides. kyoto-u.ac.jpnih.gov Their structural diversity allows for the fine-tuning of properties such as selectivity, potency, and environmental persistence.

Overview of Quinoxaline Scaffold's Versatility in Structure and Function

The quinoxaline ring system is a prime example of a versatile scaffold in medicinal chemistry. acs.orgnih.gov Its aromatic nature and the presence of two nitrogen atoms provide a platform for a wide range of chemical modifications. The simple bicyclic structure can be readily functionalized at various positions, allowing for the creation of diverse libraries of compounds with distinct physicochemical and biological properties. researchgate.net

The functional versatility of quinoxalines is demonstrated by their broad spectrum of biological activities. acs.org By altering the substituents on the quinoxaline core, researchers can modulate the compound's activity profile, targeting different biological pathways. For instance, the introduction of specific groups can lead to potent anticancer agents, while other modifications can result in effective antimicrobial or anti-inflammatory drugs. researchgate.net This adaptability makes the quinoxaline scaffold a highly attractive starting point for drug discovery programs.

Rationale for Academic Investigation of 2-Ethyl-3-(methylthio)quinoxaline

The specific compound, this compound, represents an interesting case for academic investigation due to its unique substitution pattern and its potential to contribute to our understanding of structure-activity relationships within the quinoxaline family.

Quinoxaline derivatives are often categorized based on the nature and position of their substituents. The subject of this article, this compound, belongs to the class of 2,3-disubstituted quinoxalines. Specifically, it features an alkyl group (ethyl) at the 2-position and a thioether group (methylthio) at the 3-position. While numerous studies have explored quinoxaline derivatives with various substituents at these positions, the combination of a small alkyl group and a simple alkylthio group is a specific area of interest. Research on analogous compounds, such as 2-chloro-3-methylquinoxaline (B189447) and its thioether derivatives, provides a foundation for understanding the potential reactivity and biological activity of this specific molecule. acs.org

The investigation of this compound can provide valuable insights into the structure-activity relationships (SAR) of alkyl and thioether substituted quinoxalines. SAR studies aim to understand how specific structural features of a molecule influence its biological activity. researchgate.netorgsyn.org

The presence of an ethyl group at the 2-position and a methylthio group at the 3-position can influence the molecule's lipophilicity, steric profile, and electronic properties. These factors, in turn, can affect how the molecule interacts with biological targets. For example, studies on other quinoxaline derivatives have shown that the nature of the substituent at the 2- and 3-positions is critical for activities such as P-glycoprotein inhibition and antibacterial effects. nih.govprepchem.com

By synthesizing and evaluating the biological activity of this compound, researchers can draw comparisons with other derivatives, such as those with different alkyl chains, alternative thioether groups, or other functional groups at these positions. This comparative analysis would contribute to a more comprehensive understanding of the SAR for this class of compounds, guiding the design of future quinoxaline-based molecules with enhanced potency and selectivity.

Research Findings on Related Quinoxaline Derivatives

While specific research on this compound is limited, studies on structurally similar compounds provide a strong basis for predicting its properties and potential applications.

Synthesis of Alkyl/Thioether Quinoxalines

The synthesis of quinoxaline thioethers typically involves the reaction of a halogenated quinoxaline with a thiol or a thiolate salt. For instance, 2-(benzylthio)-3-methylquinoxaline has been synthesized by reacting 2-chloro-3-methylquinoxaline with sodium sulfide (B99878) to form a thiosodium intermediate, which is then treated with benzyl (B1604629) chloride. acs.org A similar approach could likely be employed for the synthesis of this compound, starting from 2-chloro-3-ethylquinoxaline (B1597914) and a methylthiolating agent.

Another general method involves the reaction of 2-hydroxy-quinoxalines. For example, the synthesis of 2-hydroxy-3-methyl quinoxaline can be achieved by reacting o-phenylenediamine (B120857) with ethyl pyruvate. acs.org This intermediate can then be converted to the corresponding chloro-derivative and subsequently to the thioether.

The table below summarizes a potential synthetic route for this compound based on established methods for analogous compounds.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-Phenylenediamine, Ethyl 2-oxobutanoate | n-Butanol, reflux | 2-Hydroxy-3-ethylquinoxaline |

| 2 | 2-Hydroxy-3-ethylquinoxaline | POCl₃ | 2-Chloro-3-ethylquinoxaline |

| 3 | 2-Chloro-3-ethylquinoxaline | Sodium methanethiolate | This compound |

This table presents a hypothetical synthetic pathway based on known reactions for similar quinoxaline derivatives.

Biological Activities of Structurally Related Compounds

Research on various 2-alkyl and 3-thioether quinoxaline derivatives has revealed a range of biological activities. These findings suggest potential areas of investigation for this compound.

Anti-inflammatory Activity: A series of 2-(substituted aryl/alkyl)-acetamido-3-methylquinoxaline thioether derivatives have been synthesized and shown to possess anti-inflammatory properties. acs.org

Antibacterial Activity: Some 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives have demonstrated good in vitro activity against various veterinary pathogens. prepchem.com

P-glycoprotein Inhibition: Certain 2(3)-aryl-thio(oxy)-methylquinoxaline derivatives have been identified as inhibitors of P-glycoprotein-mediated drug efflux, a mechanism of multidrug resistance in cancer cells. nih.gov

The table below presents a summary of biological activities observed in quinoxaline derivatives with structural similarities to this compound.

| Compound Class | Biological Activity | Reference |

| 2-(Substituted aryl/alkyl)-acetamido-3-methylquinoxaline thioethers | Anti-inflammatory | acs.org |

| 3-[(Alkylthio)methyl]quinoxaline 1-oxides | Antibacterial | prepchem.com |

| 2(3)-Aryl-thio(oxy)-methylquinoxaline derivatives | P-glycoprotein Inhibition | nih.gov |

This table is illustrative and highlights the activities of related compound classes, suggesting potential activities for the title compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

658686-48-7 |

|---|---|

Molecular Formula |

C11H12N2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-ethyl-3-methylsulfanylquinoxaline |

InChI |

InChI=1S/C11H12N2S/c1-3-8-11(14-2)13-10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3 |

InChI Key |

YFTAYLXARBHVMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1SC |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Ethyl 3 Methylthio Quinoxaline and Its Analogs

Impact of Alkyl and Thioether Substituents on Quinoxaline (B1680401) Biological Activity Profile

The nature and position of alkyl and thioether substituents on the quinoxaline scaffold play a crucial role in modulating the biological activity of these compounds. Research has shown that the presence of a methyl group at the 3-position of the quinoxaline 1,4-di-N-oxide system is favorable for antibacterial activity. mdpi.com

In the broader context of quinoxaline derivatives, the introduction of different alkyl groups can significantly influence their therapeutic potential. For instance, in a series of quinoxalinone derivatives, the presence of a 2-ethyl group was a feature of a compound designed as a potential anti-HIV agent. sapub.org

The thioether linkage, specifically the methylthio group in 2-Ethyl-3-(methylthio)quinoxaline, is another critical determinant of its biological profile. While direct SAR studies on this specific compound are not extensively detailed in the provided literature, related research on compounds with (alkylthio)methyl groups at the 3-position of quinoxaline 1-oxide derivatives highlights their antifungal activity. core.ac.uk The lipophilicity and electronic properties conferred by the methylthio group can significantly impact the compound's interaction with biological targets.

The following table summarizes the influence of representative alkyl and thioether substituents on the biological activity of quinoxaline derivatives.

| Substituent | Position | Derivative Class | Observed Biological Activity |

| Methyl | 3 | Quinoxaline 1,4-di-N-oxide | Favorable for antibacterial activity mdpi.com |

| Ethyl | 2 | Quinoxalinone | Component of a potential anti-HIV agent sapub.org |

| (Alkylthio)methyl | 3 | Quinoxaline 1-oxide | Antifungal activity core.ac.uk |

Comparative SAR Analysis with Other Quinoxaline Derivatives

To better understand the unique properties of this compound, it is instructive to compare its SAR with other classes of quinoxaline derivatives. These comparisons shed light on how different structural modifications alter the biological activity of the core quinoxaline scaffold.

The oxidation of the nitrogen atoms in the pyrazine ring to form quinoxaline 1,4-dioxides (QdNOs) is a common and effective strategy to enhance and diversify the biological activity of quinoxalines. nih.govnih.govmdpi.com QdNOs exhibit a broad spectrum of activities, including antimicrobial, antitumoral, and antiprotozoal properties. nih.govmdpi.com The 1,4-di-N-oxide groups are considered important for increasing antimycobacterial activity. nih.gov

SAR studies on QdNOs have revealed several key trends. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, tends to increase the antibacterial activity of quinoxaline-1,4-di-N-oxide esters. mdpi.com This is attributed to the facilitation of bioreduction, a process believed to be crucial for their antibacterial mechanism which involves DNA damage. mdpi.com In contrast, electron-donating groups like methyl at the 6- or 7-position can reduce activity. mdpi.com

The following table provides a comparative overview of the biological activities of quinoxalines and their N-oxide derivatives.

| Compound Class | Key Structural Feature | Prominent Biological Activities |

| Quinoxalines | Basic quinoxaline scaffold | Antibacterial, antifungal, antiviral, anticancer nih.govnih.gov |

| Quinoxaline 1,4-Dioxides | Presence of two N-oxide groups | Enhanced antimicrobial, antitumoral, antiprotozoal activities nih.govmdpi.com |

Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of quinoxalines, the introduction of halogen atoms can have a profound impact. For instance, 2-chloro-3-methylquinoxaline (B189447) serves as a key intermediate for the synthesis of new antimicrobial agents. nih.govnih.gov The chlorine atom at the C-2 position is a reactive site that allows for the introduction of various other functional groups. nih.govnih.gov

Studies on quinoxaline 1,4-di-N-oxide derivatives have shown that the presence of a chlorine atom at the 6- or 7-position often results in superior activity. mdpi.com Similarly, for other quinoxaline derivatives, the presence of an electron-withdrawing group like chlorine has been associated with higher anticancer activity compared to bromine or a methyl group. mdpi.com Halogen-containing quinoid compounds, a related class, have demonstrated a range of biological activities, including insecticidal, fungicidal, and herbicidal properties, with the activity often increasing with the number of chlorine atoms. biointerfaceresearch.com

The table below illustrates the effect of halogenation on the biological activity of quinoxaline derivatives.

| Compound | Halogen Position | Observed Biological Activity |

| 2-chloro-3-methylquinoxaline | 2 | Intermediate for antimicrobial agents nih.govnih.gov |

| 6- or 7-chloro quinoxaline 1,4-di-N-oxide derivatives | 6 or 7 | Enhanced biological activity mdpi.com |

| Halogenated quinoxaline derivatives | - | Anticancer, antimicrobial activities nih.govmdpi.com |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. Based on the SAR data, several key pharmacophoric elements can be proposed for the this compound scaffold.

The quinoxaline ring system itself serves as a fundamental scaffold, providing a rigid framework for the appended functional groups. The nitrogen atoms within the pyrazine ring are potential hydrogen bond acceptors, which can be crucial for target binding.

While a definitive pharmacophore model would require more extensive biological data and computational modeling, the available information suggests that a combination of the rigid quinoxaline core, appropriate lipophilicity provided by the ethyl group, and the electronic and steric features of the methylthio group are essential for the biological activity of this compound.

Computational and Theoretical Studies on 2 Ethyl 3 Methylthio Quinoxaline and Quinoxaline Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is often used to predict the binding mode of a small molecule ligand to a protein target.

Studies on various quinoxaline (B1680401) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, certain quinoxaline derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in cancer-related angiogenesis. ekb.eg Molecular docking studies of some quinoxaline-based compounds have shown good binding affinity towards the active site of VEGFR-2. ekb.eg For example, specific derivatives have been observed to form hydrogen bonds with crucial amino acid residues like ASP 1044 and GLU 883 in the VEGFR-2 active site. ekb.eg

In another study, quinoxaline derivatives were evaluated as potential inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications. tandfonline.comnih.gov Docking analysis revealed that these compounds could orient themselves within the active site to interact with key residues such as TYR 48, HIE 110, TRP 111, and TRP 219. tandfonline.comnih.gov While no specific docking studies for 2-Ethyl-3-(methylthio)quinoxaline were found, the general ability of the quinoxaline scaffold to fit into the active sites of various enzymes suggests that this compound could also exhibit inhibitory potential against certain biological targets. The ethyl and methylthio groups would influence the steric and electronic properties, which in turn would dictate its specific binding interactions.

| Target Protein | Key Interacting Residues | Reference |

| VEGFR-2 | ASP 1044, GLU 883 | ekb.eg |

| ALR2 | TYR 48, HIE 110, TRP 111, TRP 219 | tandfonline.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Several 2D and 3D-QSAR studies have been conducted on quinoxaline derivatives to elucidate the relationship between their structural features and biological activities, such as anticancer and anti-tubercular effects. nih.govnih.gov These studies have identified various molecular descriptors that are crucial for the observed biological activity. For instance, in the development of anti-tubercular agents, topological and electrostatic descriptors were found to be important factors. nih.gov For anticancer activity against triple-negative breast cancer, descriptors such as energy dispersive, protein-coding gene, molecular force field, most hydrophobic hydrophilic distance, and Zcomp Dipole were identified as significant. nih.gov

A typical 3D-QSAR study on quinoxaline derivatives as ALR2 inhibitors yielded statistically significant models with good correlation coefficients (R²) and cross-validated correlation coefficients (Q²). tandfonline.comnih.gov These models help in visualizing the favorable and unfavorable regions for substitution on the quinoxaline scaffold to enhance biological activity. tandfonline.com Although a QSAR model specifically for this compound has not been reported, the existing models for other quinoxaline derivatives can provide valuable insights for the rational design of new analogs with potentially improved activities.

| QSAR Model Type | Biological Activity | Key Descriptors/Features | Reference |

| 2D-QSAR | Anti-tubercular | Topological, Electrostatic | nih.gov |

| 2D-QSAR | Anticancer (TNBC) | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | nih.gov |

| 3D-QSAR | ALR2 Inhibition | Steric, Electrostatic, Hydrophobic, H-bond donor fields | tandfonline.comnih.govtandfonline.com |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that are likely to have the desired biological activity.

Pharmacophore models have been successfully developed for quinoxaline derivatives targeting various enzymes. For instance, a five-point pharmacophore hypothesis (AADRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) was generated for quinoxaline-based ALR2 inhibitors. tandfonline.comnih.gov This model was then used to understand the key structural requirements for potent ALR2 inhibition.

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, has been employed to identify novel quinoxaline derivatives with potential therapeutic applications. nih.gov This approach allows for the rapid and cost-effective screening of large compound libraries to prioritize candidates for further experimental testing. While no specific pharmacophore model for this compound has been reported, its structural features could be mapped onto existing quinoxaline pharmacophores to estimate its potential for various biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In drug discovery, MD simulations can be used to investigate the stability of ligand-protein complexes, analyze conformational changes, and calculate binding free energies.

MD simulations have been utilized to validate the findings of molecular docking studies for quinoxaline derivatives. For instance, simulations of a potent quinoxaline derivative in complex with ALR2 demonstrated the stability of the complex and revealed favorable binding interactions within the pocket. tandfonline.comnih.gov The calculation of binding free energies using methods like MM-GBSA and MM-PBSA can provide a more quantitative measure of the binding affinity. tandfonline.comnih.gov

In another study, MD simulations were used to assess the stability of complexes formed between newly designed ligands and the α-amylase active site. researchgate.net These simulations can confirm the crucial role of interactions, such as hydrogen bonds, in stabilizing the compound at the receptor binding site. researchgate.net For this compound, MD simulations could provide valuable information on its conformational flexibility and the stability of its potential complexes with biological targets, thus complementing the insights gained from molecular docking.

Electronic Structure Calculations for Reactivity and Spectroscopic Predictions

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Studies on quinoxaline derivatives have employed quantum chemical methods to establish relationships between their electronic structure and biological activities. For example, a QSAR study using the Klopman-Peradejordi-Gómez (KPG) method found a statistically significant correlation between the electronic structure of quinoxaline derivatives and their anti-proliferative activity on the HeLa cell line. sciencepg.comresearchgate.net The results indicated that the biological activity is dependent on local atomic reactivity indices and that the process is controlled by both charge and orbital interactions. sciencepg.comresearchgate.net

Furthermore, Density Functional Theory (DFT) has been used to study the corrosion inhibition efficiency of quinoxaline derivatives by analyzing their electronic structure. researchgate.net Such calculations can determine parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap, which are related to the reactivity of the molecule. For this compound, electronic structure calculations could predict its reactivity, sites susceptible to nucleophilic or electrophilic attack, and its potential as an electron donor or acceptor in chemical reactions.

Potential Research Applications Beyond Direct Biological Activity

Quinoxaline (B1680401) Derivatives as Scaffolds in Organic Synthesis

The quinoxaline ring system is a foundational scaffold in organic synthesis, providing a robust and adaptable template for constructing more complex molecules. ipp.ptsapub.org The synthesis of quinoxalines is often straightforward, commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.ptsapub.org This accessibility allows chemists to readily produce a wide array of derivatives.

These derivatives serve as crucial intermediates for creating compounds with specific biological or material properties. acs.orgnih.gov The versatility of the quinoxaline core allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic characteristics. sapub.org For instance, the capes.gov.bracs.orgacs.org-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, a more complex system built upon the quinoxaline motif, is a key structural template for developing novel biologically active compounds. nih.gov While the broader class is well-established as a synthetic tool, specific documented use of 2-Ethyl-3-(methylthio)quinoxaline as a widely applied scaffold is not prominent in the reviewed literature.

Role in Material Science Research

Quinoxaline derivatives have garnered significant attention in material science due to their unique optoelectronic properties. researchgate.net They are frequently used as building blocks for organic semiconductors, fluorescent dyes, and components in light-emitting devices. researchgate.netresearchgate.net The electron-accepting nature of the quinoxaline unit makes it an ideal component in donor-acceptor (D-A) type systems, which are fundamental to many modern organic electronic materials. researchgate.net

The quinoxaline moiety is a recognized fluorophore, and its derivatives are often employed as sensitive fluorescent probes and efficient electroluminescent materials. nih.govcapes.gov.br The incorporation of a quinoxaline ring into a molecule's backbone can significantly alter the photophysical properties of π-conjugated materials. nih.gov By modifying the substituents on the quinoxaline ring, researchers can tune the emission and absorption wavelengths. nih.gov

For example, chromophore-labeled quinoxaline derivatives have been synthesized and successfully used as hole-transporters and emitters in electroluminescent devices, producing intense green light emission. capes.gov.bracs.orgacs.org The thermal and photophysical properties can be methodically adjusted by altering the aromatic substituents, demonstrating the platform's tunability. acs.org Furthermore, some quinoxaline-based materials exhibit aggregation-induced emission (AIE) and mechanochromic luminescence, where the emission color changes in response to mechanical force, highlighting their potential for advanced sensors and displays. rsc.org

The strong electron affinity and thermal stability of quinoxaline derivatives make them excellent candidates for use as electron-transporting materials in organic electronics. researchgate.netgoogle.com They have been incorporated as the primary semiconductor in organic thin-film transistors (OTFTs) and as components in organic light-emitting diodes (OLEDs). google.comresearchgate.net In many designs, the quinoxaline unit functions as an electron-acceptor, which, when combined with various electron-donor blocks, creates high-performance donor-acceptor (D-A) type semiconductor materials. researchgate.net

The introduction of specific side groups, such as the methylthio group, has been shown to be a valuable strategy in designing molecular semiconductors. The sulfur atom can enhance intermolecular interactions and help control the crystal packing structure, which is crucial for efficient charge transport. nih.gov While this highlights the potential role of the methylthio group in this compound, detailed studies on its specific performance in organic semiconductor devices are not widely reported. However, the general class of quinoxaline derivatives continues to be a key component in materials for OLEDs, dye-sensitized solar cells, and organic thin-film transistors. researchgate.netgoogle.com

Applications in Agrochemical Research (e.g., Herbicides, Insecticides)

The quinoxaline scaffold is a recurring motif in compounds developed for agrochemical applications. acs.orgnih.gov Research has demonstrated that various quinoxaline derivatives possess herbicidal, fungicidal, and insecticidal activities. acs.orgnih.govusda.gov

For instance, certain novel synthesized quinoxaline derivatives have shown potent herbicidal and fungicidal effects. acs.orgnih.gov One such derivative was identified as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide, a common mode of action for commercial herbicides. nih.govusda.gov Other studies have focused on designing quinoxaline-based compounds that target insect-specific biological pathways, with some showing toxicity against pests like the cowpea aphid (Aphis craccivora). acs.org

In addition to direct pesticidal action, quinoxaline derivatives have been investigated as herbicide safeners. nih.govsci-hub.se Safeners are compounds used to protect crops from injury caused by herbicides. Specific N,N′-disubstituted quinoxaline derivatives have demonstrated an ability to protect Zea mays (corn) from damage by isoxaflutole, an HPPD-inhibiting herbicide, by enhancing the crop's natural detoxification pathways. nih.govsci-hub.se Although the quinoxaline class shows significant promise in agrochemicals, research specifically detailing the herbicidal or insecticidal properties of this compound remains limited.

Future Directions and Research Gaps for 2 Ethyl 3 Methylthio Quinoxaline

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net However, modern synthetic chemistry is increasingly focused on the principles of green and sustainable chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient reaction conditions. kfupm.edu.sa

Future research should focus on developing novel synthetic methodologies for 2-Ethyl-3-(methylthio)quinoxaline that align with these principles. This could involve the exploration of:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as nanocatalysts or metal-free catalysts, could offer more sustainable alternatives to traditional methods. kfupm.edu.sa

Alternative Reaction Media: Investigating the use of greener solvents like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) can significantly reduce the environmental impact of the synthesis. pnrjournal.com

Energy-Efficient Methods: The application of microwave irradiation or ultrasonic waves can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. kfupm.edu.sa

One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized in a single step from readily available starting materials would enhance efficiency and reduce waste. nih.gov

A promising avenue for exploration is the adaptation of methods used for structurally similar compounds. For instance, the synthesis of various quinoxaline derivatives has been achieved through innovative strategies that could potentially be applied to the target molecule.

| Synthetic Strategy | Potential Application to this compound |

| Microwave-assisted Petasis reaction | A two-step synthesis could be devised for libraries of related compounds. nih.gov |

| Deoxygenative C-2 alkynylation | Mechanochemical methods could be explored for the introduction of the ethyl group. acs.org |

| Condensation in green solvents | Water or PEG-400 could be used as the reaction medium for the core synthesis. pnrjournal.com |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the broader class of quinoxaline derivatives is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological profile of this compound remains largely uncharacterized. nih.govnih.gov A critical future direction is the systematic investigation of its bioactivities and the elucidation of the underlying molecular mechanisms.

Key research questions to address include:

Identification of Molecular Targets: Determining the specific proteins, enzymes, or receptors with which this compound interacts is fundamental to understanding its biological effects. nih.gov Quinoxaline derivatives have been shown to target a variety of molecules, including kinases and DNA. pnrjournal.comnih.gov

Pathway Analysis: Once a molecular target is identified, it is crucial to understand how the interaction with this compound affects cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl and methylthio groups, as well as the quinoxaline core, will help to identify the key structural features responsible for any observed biological activity. nih.gov

For example, some quinoxaline 1,4-di-N-oxides exert their antimicrobial effects through the generation of reactive oxygen species and DNA damage, a mechanism that could be investigated for the target compound. nih.gov

Exploration of New Therapeutic and Agrochemical Applications

The diverse biological activities reported for quinoxaline derivatives suggest that this compound could have potential applications in both medicine and agriculture. nih.govbeilstein-journals.orgderpharmachemica.com

Future research should involve comprehensive screening of this compound for various applications, including:

Therapeutic Potential:

Anticancer Activity: Quinoxalines have shown promise as anticancer agents, and this compound should be evaluated against a panel of cancer cell lines. pnrjournal.comnih.gov

Antimicrobial Activity: Given the known antibacterial and antifungal properties of many quinoxalines, this compound should be tested against a range of pathogenic microorganisms. mdpi.com

Anti-inflammatory Activity: The potential to modulate inflammatory pathways is another area worthy of investigation. nih.gov

Agrochemical Potential:

Pesticidal Activity: Some quinoxaline derivatives have demonstrated herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.gov Screening this compound for such activities could lead to the development of new crop protection agents.

The discovery of any significant biological activity would warrant further investigation into its efficacy and safety in more complex biological systems.

Advanced Computational Design of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with enhanced properties. springernature.com For this compound, computational methods can be employed to design novel derivatives with improved biological activity, selectivity, and pharmacokinetic profiles.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of analogues with known biological activities is generated, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com

Molecular Docking: Once a molecular target is identified, docking studies can be used to predict the binding mode of this compound and its derivatives, guiding the design of more potent inhibitors. springernature.com

Pharmacophore Modeling: This approach can help to identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of new compounds.

These computational approaches can significantly accelerate the drug discovery and development process by prioritizing the synthesis of the most promising candidates.

Integration of Multi-Omics Approaches in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, the integration of multiple "omics" technologies is a crucial future direction. These approaches provide a holistic view of the molecular changes that occur in a biological system upon exposure to a compound.

Future studies could incorporate:

Transcriptomics: To analyze changes in gene expression.

Proteomics: To study alterations in protein levels and post-translational modifications. mdpi.com

Metabolomics: To investigate changes in the metabolic profile of cells or organisms.

By integrating these datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of its effects, and uncover unexpected biological activities. This approach is particularly valuable for understanding the systemic effects of a novel compound and for identifying potential off-target effects early in the development process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-3-(methylthio)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of substituted 1,2-diketones with ethylenediamine derivatives. Key factors include:

- Substituent Selection : Electron-rich (e.g., methyl, methoxy) or electron-deficient (e.g., halo, trifluoromethyl) groups on acetophenones can modulate reactivity and yield. For example, halo-substituted substrates yield 60–75% products, while ester/amide groups reduce yields to ~50% .

- Solvent and Catalyst : Polar aprotic solvents (e.g., DMF) and acid/base catalysts (e.g., p-TsOH) enhance cyclization efficiency.

- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify ethyl and methylthio groups via characteristic shifts (e.g., δ 1.2–1.5 ppm for ethyl CH, δ 2.5–3.0 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNS: MW 204.23 g/mol) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and resolves co-eluting impurities .

Q. How can existing theoretical frameworks guide research on this compound's electronic properties?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps. Methylthio groups lower LUMO energy, enhancing electrophilic substitution at the quinoxaline core .

- Hammett Substituent Constants : Quantify electronic effects of substituents (e.g., σ for methylthio) to rationalize reaction outcomes .

Advanced Research Questions

Q. What factorial design strategies optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Screening : Use a 2 factorial design to test factors like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, elevated temperatures in DMF may improve cyclization but increase side-product formation .

- Validation : Replicate central composite designs (CCD) to verify optimal conditions (e.g., 95°C, 7.5 mol% p-TsOH in DMF, 4 h) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., assay protocols, purity standards).

- Control Experiments : Replicate studies under standardized conditions (e.g., fixed cell lines, identical IC measurement techniques).

- Mechanistic Studies : Use molecular docking or fluorescence quenching to validate target binding vs. non-specific interactions .

Q. What methodologies enable cross-disciplinary studies of this compound's environmental or material science applications?

- Methodological Answer :

- Environmental Fate Studies : Apply OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor metabolites via LC-MS .

- Photophysical Analysis : Measure UV-vis absorption/emission spectra to evaluate potential as a fluorophore or semiconductor material .

- Computational Modeling : Density Functional Theory (DFT) predicts charge-transfer properties for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.